molecular formula C11H21FN2O2 B13031006 tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate

tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate

Cat. No.: B13031006
M. Wt: 232.29 g/mol
InChI Key: KMTQQQXYBFJDEP-IUCAKERBSA-N
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Description

tert-ButylN-[trans-5-fluoroazepan-4-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and medicinal chemistry. This particular compound features a tert-butyl group, a fluoro-substituted azepane ring, and a carbamate functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate typically involves the reaction of trans-5-fluoroazepan-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[trans-5-fluoroazepan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a probe in biochemical assays .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. It exhibits promising activity against certain diseases and is being investigated for its pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The fluoro-substituted azepane ring plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[trans-5-fluoroazepan-4-yl]carbamate stands out due to its unique combination of functional groups. The presence of both a fluoro-substituted azepane ring and a carbamate group provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[(4S,5S)-5-fluoroazepan-4-yl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-/m0/s1

InChI Key

KMTQQQXYBFJDEP-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNCC[C@@H]1F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCCC1F

Origin of Product

United States

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